molecular formula C12H15FN4 B6662092 N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine

Cat. No.: B6662092
M. Wt: 234.27 g/mol
InChI Key: IYHIVSVCOYYRAC-UHFFFAOYSA-N
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Description

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine is a synthetic organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinazoline core substituted with a fluoro group at the 6-position and a 2-methylpropane-1,2-diamine moiety at the N1 position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoroquinazolin-4-one.

    Nucleophilic Substitution: The 6-fluoroquinazolin-4-one undergoes nucleophilic substitution with 2-methylpropane-1,2-diamine under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the quinazoline ring or the fluoro group, resulting in the formation of reduced derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed.

Major Products Formed:

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

    6-fluoroquinazolin-4-yl derivatives: Compounds with similar quinazoline cores but different substituents.

    2-methylpropane-1,2-diamine derivatives: Compounds with similar diamine moieties but different aromatic cores.

Uniqueness: N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine is unique due to the specific combination of the fluoroquinazoline core and the 2-methylpropane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-N-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4/c1-12(2,14)6-15-11-9-5-8(13)3-4-10(9)16-7-17-11/h3-5,7H,6,14H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHIVSVCOYYRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=NC2=C1C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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